

Commercial Availability and Application of Xylulose-1,5-Bisphosphate in Research

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Compound of Interest

Compound Name: Xylulose-1,5-Bisphosphate

Cat. No.: B091071

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources, availability, and applications of **Xylulose-1,5-Bisphosphate** (XuBP), a key metabolite and potent enzyme inhibitor. Detailed protocols for its use in experimental settings are provided, along with critical data presented in a structured format for ease of reference.

Commercial Sources and Product Specifications

Xylulose-1,5-Bisphosphate is a specialized biochemical available from a limited number of commercial suppliers. Researchers can obtain this compound from chemical synthesis companies that cater to the research and development market. Two identified commercial sources are EvitaChem and HANGZHOU LEAP CHEM CO., LTD.[1][2] While detailed product specifications such as purity and available quantities can vary, the fundamental properties of commercially available XuBP are summarized below.

Table 1: Product Specifications for **Xylulose-1,5-Bisphosphate**

Parameter	Value	Reference
CAS Number	15565-46-5	[1]
Molecular Formula	C5H12O11P2	[1]
Molecular Weight	310.09 g/mol	[1]
Solubility	Highly soluble in water.	[1]
Stability	Relatively stable under physiological conditions; sensitive to extreme pH levels.	[1]
Primary Role	Inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).	[1]

Note: Researchers should always request a certificate of analysis from the supplier for batch-specific data on purity and quality.

Application Notes: The Role of Xylulose-1,5-Bisphosphate in Research

Xylulose-1,5-Bisphosphate is primarily utilized in research as a potent and specific inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the central enzyme in carbon fixation in photosynthesis.[1][3] Its ability to bind tightly to the decarbamylated form of RuBisCO makes it an invaluable tool for studying the enzyme's mechanism, regulation, and the "metabolite damage-repair" pathways within cells.[3][4]

Investigating RuBisCO Activity and Regulation

XuBP's inhibitory action allows for the precise modulation of RuBisCO activity in in vitro assays. By introducing XuBP, researchers can study the kinetics of inhibition, the role of RuBisCO activases in releasing the inhibitor, and the overall regulation of the Calvin cycle.[5][6]

Elucidating Metabolite Damage-Repair Mechanisms

Recent studies have highlighted a cellular "damage-control" pathway where XuBP, an inhibitory byproduct of RuBisCO's promiscuous activity, is dephosphorylated to the non-inhibitory Xylulose-5-phosphate.[4] This process is crucial for maintaining photosynthetic efficiency. Commercially available XuBP can be used to probe this pathway, identify and characterize the phosphatases involved, and understand its regulation.

Experimental Protocols

The following protocols are designed to provide a starting point for researchers using commercially sourced **Xylulose-1,5-Bisphosphate**. It is recommended to optimize these protocols for specific experimental conditions.

Protocol for In Vitro Inhibition of RuBisCO by Xylulose-1,5-Bisphosphate

This protocol outlines a spectrophotometric assay to determine the inhibitory effect of XuBP on RuBisCO activity.

Materials:

- Purified RuBisCO enzyme
- **Xylulose-1,5-Bisphosphate** (XuBP) stock solution (e.g., 1 mM in water)
- Ribulose-1,5-bisphosphate (RuBP) substrate
- Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM MgCl₂, 10 mM NaHCO₃
- Coupling enzymes: Phosphoglycerate kinase and Glyceraldehyde-3-phosphate dehydrogenase
- ATP and NADH
- Spectrophotometer capable of reading at 340 nm

Procedure:

- **Prepare the Assay Mixture:** In a cuvette, combine the assay buffer, coupling enzymes, ATP, and NADH.
- **Enzyme Activation:** Add purified RuBisCO to the assay mixture and incubate for 10-15 minutes at 25°C to allow for carbamylation (activation).
- **Inhibitor Addition:** Add varying concentrations of XuBP to the cuvettes and incubate for a further 10 minutes. For a control, add an equal volume of water.
- **Initiate the Reaction:** Start the reaction by adding the substrate, RuBP.
- **Monitor the Reaction:** Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
- **Data Analysis:** Calculate the initial reaction rates from the linear portion of the absorbance curve. Plot the reaction rate as a function of XuBP concentration to determine the IC50 value.

Table 2: Quantitative Data on XuBP Binding to Decarbamylated RuBisCO

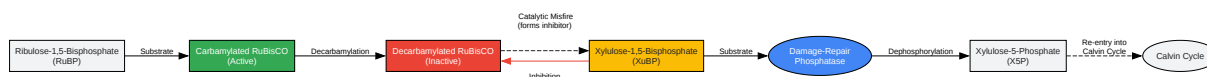
pH	Apparent Dissociation Constant (Kd) (μM)
7.0	0.03
7.5	0.03
8.0	0.35
8.5	2.0

Data adapted from a study on the pH-dependent binding of XuBP to decarbamylated RuBisCO. [\[3\]](#)

Visualizing Pathways and Workflows

Signaling Pathway: Xylulose-1,5-Bisphosphate as an Inhibitor and Substrate in a Metabolite Repair Pathway

The following diagram illustrates the dual role of XuBP as a RuBisCO inhibitor and a substrate for a damage-repair phosphatase.

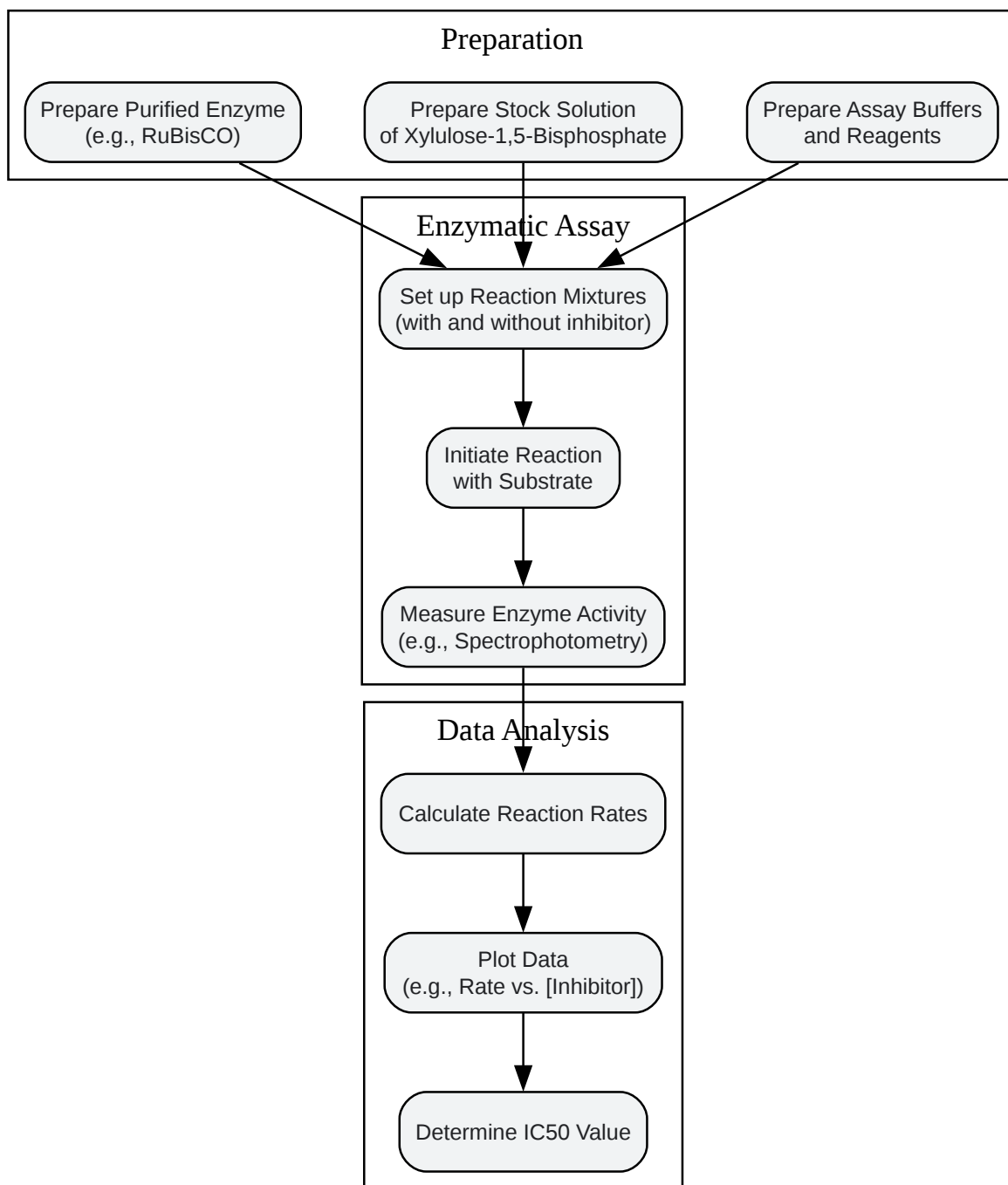


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XuBP in RuBisCO Inhibition and Metabolite Repair

Experimental Workflow: Studying Enzyme Inhibition using Xylulose-1,5-Bisphosphate

This diagram outlines a typical experimental workflow for investigating the inhibitory effects of XuBP on an enzyme such as RuBisCO.



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Workflow for Enzyme Inhibition Studies with XuBP

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